molecular formula C9H7N3O2 B2957072 5-Nitroquinolin-3-amine CAS No. 98589-84-5

5-Nitroquinolin-3-amine

Cat. No. B2957072
CAS RN: 98589-84-5
M. Wt: 189.174
InChI Key: SRERDBOBCFEVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitroquinolin-3-amine (5-NQA) is an organic compound belonging to the quinoline family. It is a colorless, crystalline solid with a melting point of 202 °C and a boiling point of 293 °C. It is used in a variety of scientific research applications, including organic synthesis and drug development. 5-NQA has been studied extensively for its potential therapeutic applications and has been found to have a number of biochemical and physiological effects on the body.

Scientific Research Applications

Regioselective Amination

5-Nitroquinolin-3-amine and its derivatives are subjects of study in the context of regioselective amination processes. For instance, nitroisoquinolines, including compounds related to 5-Nitroquinolin-3-amine, have been aminated in liquid ammonia solutions to yield corresponding amino compounds. Such transformations are crucial for synthesizing novel compounds with potential applications in materials science, pharmaceuticals, and organic chemistry (Woźniak et al., 1990).

Mechanism of Action Studies

Research has delved into the metabolism and mechanism of action of nitro-containing compounds, such as those structurally related to 5-Nitroquinolin-3-amine. Studies have explored how these compounds undergo metabolic activation and interact with biological molecules like DNA, providing insights into their potential therapeutic or toxicological effects (Sinha et al., 1985).

Synthetic Applications

5-Nitroquinolin-3-amine serves as a key intermediate in the synthesis of various compounds. Its transformations, such as nucleophilic substitution reactions, have been extensively studied to develop efficient synthetic routes for producing pharmaceutically relevant molecules. For example, methods have been developed for synthesizing amino analogues of pharmacologically interesting compounds by selective displacement reactions involving 5-Nitroquinolin-3-amine derivatives (Štefane et al., 2012).

Antibacterial Properties

The antibacterial properties of 8-nitrofluoroquinolone derivatives, synthesized from compounds similar to 5-Nitroquinolin-3-amine, have been investigated. These studies aim to understand the structure-activity relationships that govern the antibacterial efficacy of nitroquinoline derivatives, contributing to the development of new antibiotics (Al-Hiari et al., 2007).

Bioreductive Drug Research

Compounds related to 5-Nitroquinolin-3-amine have been studied as bioreductive drugs, which are activated under hypoxic conditions often found in solid tumors. This research is pivotal for developing new cancer therapies that target hypoxic tumor cells more effectively (Siim et al., 1994).

properties

IUPAC Name

5-nitroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-6-4-7-8(11-5-6)2-1-3-9(7)12(13)14/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRERDBOBCFEVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)N)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitroquinolin-3-amine

Synthesis routes and methods

Procedure details

N-Acetyl-3-amino-5-nitroquinoline, as described above in Step B, (5.89 g, 25.5 mmol) was dissolved in EtOH (200 mL) and KOH (2 N aqueous solution, 19.2 mL, 38.4 mmol) was added. The reaction mixture was heated to reflux for 48 hours, cooled, poured into water, and concentrated to in vacuo to remove the EtOH. The resulting solid was collected by filtration and dried to afford the desired product.
Name
N-Acetyl-3-amino-5-nitroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

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